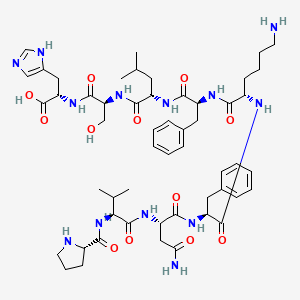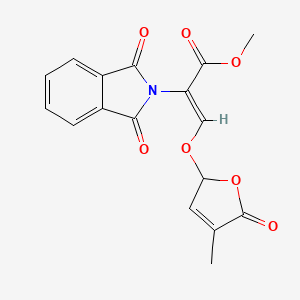
Nijmegen-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nijmegen-1 is a synthetic peptide that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a crucial role in cell signaling pathways. Nijmegen-1 has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various cellular processes.
Aplicaciones Científicas De Investigación
Induced Resistance
The application of “Nijmegen-1” resulted in reduced susceptibility of tobacco and grapevine plantlets to Botrytis cinerea infection . This suggests that “Nijmegen-1” can induce a state of protection in plants against this pathogen.
Plant Growth and Microbe Interactions
Apart from inducing plant defense, “Nijmegen-1” may also aid in plant growth and interactions with beneficial microbes . This indicates its potential role in enhancing overall plant health and productivity.
Anti-Oxidant Protective Response
The mode of action of “Nijmegen-1” appears to function by priming redox-associated compounds to produce an anti-oxidant protective response, limiting the infection .
Morphological and Physiological Changes in B. cinerea Exposure of B. cinerea to “Nijmegen-1” resulted in increased hyphal branching, thereby reducing virulence . This suggests that “Nijmegen-1” not only protects plants but also alters the growth and stress response profiles of the pathogen.
Mecanismo De Acción
Target of Action
Nijmegen-1 is a synthetic strigolactone . Strigolactones are plant hormones that play a crucial role in regulating plant development and interactions with other organisms . The primary targets of Nijmegen-1 are plants, specifically tobacco and grapevine plantlets . It has been evaluated as a potential priming agent for induced resistance against Botrytis cinerea, a necrotrophic fungus that affects many plant species .
Mode of Action
Nijmegen-1 interacts with its targets by priming redox-associated compounds to produce an antioxidant protective response . This response limits the infection of Botrytis cinerea . Exposure of B. cinerea to Nijmegen-1 results in increased hyphal branching .
Biochemical Pathways
The biochemical pathways affected by Nijmegen-1 involve the redox-associated compounds of the plant cells . These compounds are primed to produce an antioxidant protective response, which helps limit the infection of B. cinerea . This suggests that Nijmegen-1 may alter the reactive oxygen species (ROS) homeostasis of B. cinerea, resulting in both morphological and physiological changes .
Pharmacokinetics
It’s known that nijmegen-1 is applied to plants through soil drench treatment .
Result of Action
The application of Nijmegen-1 results in reduced susceptibility of tobacco and grapevine plantlets to Botrytis cinerea infection . It induces resistance in greenhouse-grown tobacco plants and restricts lesion development . In addition, it causes increased hyphal branching in B. cinerea, affecting colony diameter and radial growth .
Propiedades
IUPAC Name |
methyl (Z)-2-(1,3-dioxoisoindol-2-yl)-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxy]prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO7/c1-9-7-13(25-16(9)21)24-8-12(17(22)23-2)18-14(19)10-5-3-4-6-11(10)15(18)20/h3-8,13H,1-2H3/b12-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVNIMAEIBGUEL-WQLSENKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(OC1=O)OC=C(C(=O)OC)N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(OC1=O)O/C=C(/C(=O)OC)\N2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nijmegen-1 | |
Q & A
ANone: The provided research focuses solely on the application of Nijmegen-1 as a strigolactone analogue for parasitic weed control. There is no mention of any catalytic properties or applications of this compound in the provided abstracts.
A: While the abstracts don't detail specific computational studies on Nijmegen-1, research on strigolactones and their analogues often involves molecular modeling and structure-activity relationship (SAR) studies to understand their interactions with potential targets and design more effective compounds [, ].
A: The development of a new Emulsifiable Concentrate (EC) formulation for Nijmegen-1 has been shown to improve its stability and biological activity compared to previously used formulations. This new EC formulation exhibits better stability under laboratory conditions and higher efficacy in reducing Striga emergence in greenhouse and field trials [].
A: The provided research primarily focuses on the application of Nijmegen-1 as a soil treatment to induce suicidal germination of parasitic weeds. As such, the studies do not delve into the pharmacokinetics or pharmacodynamics of the compound in traditional terms (ADME, bioavailability, etc.). The focus is primarily on its efficacy in reducing parasitic weed infestation [, , , ].
A: Nijmegen-1 has demonstrated promising efficacy in both laboratory and field settings. In laboratory assays, it effectively induced germination of Striga and Orobanche seeds [, , , ]. Field trials, particularly with the EC formulation, have shown significant reductions in Striga emergence in cereal crops like maize, sorghum, and millet [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

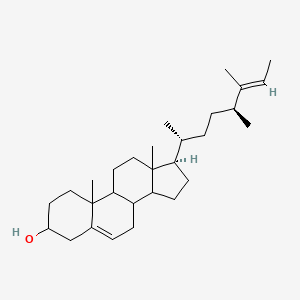
![methyl 2-[(1R,2R,4aS,8aS)-2-acetyloxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]acetate](/img/structure/B561533.png)
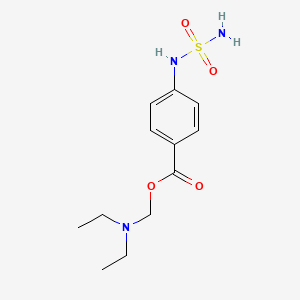
![9H-Imidazo[1,2-a]purin-9-one, 3-acetyl-6,7-bis(acetyloxy)-3,4,6,7-tetrahydro- (9CI)](/img/no-structure.png)
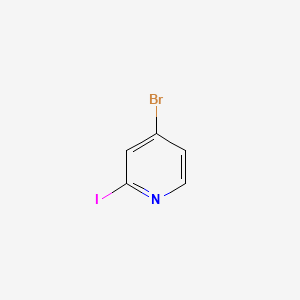
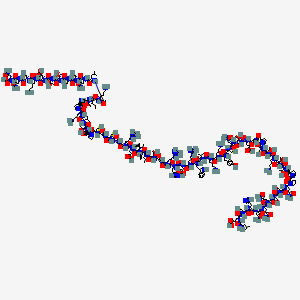
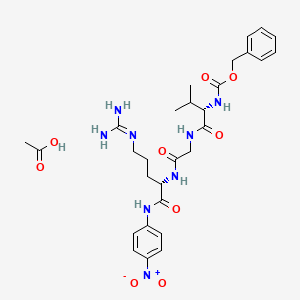
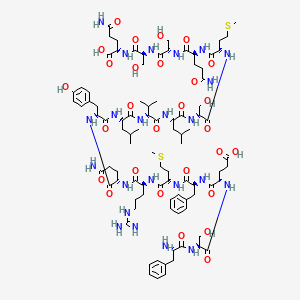
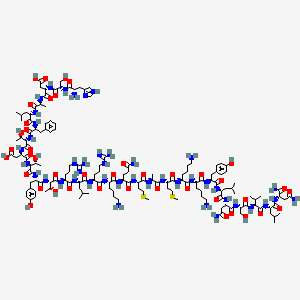
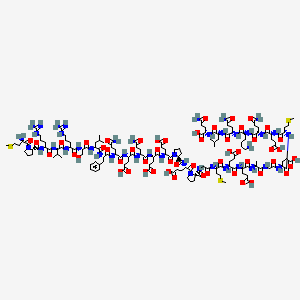
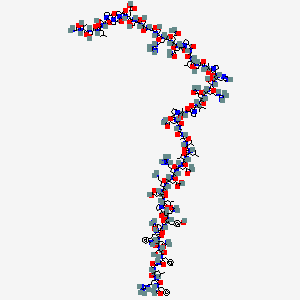

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)
